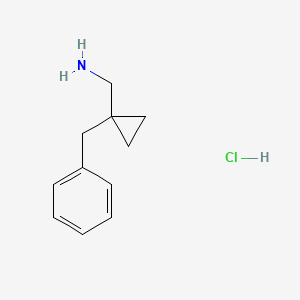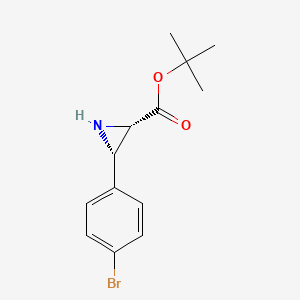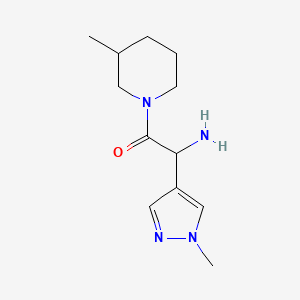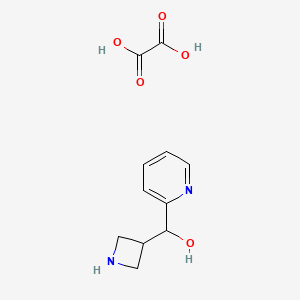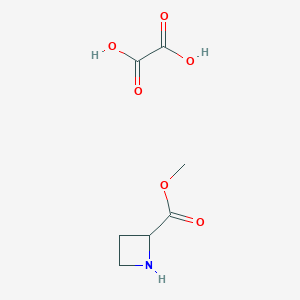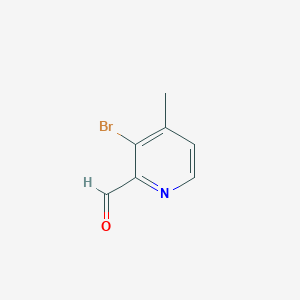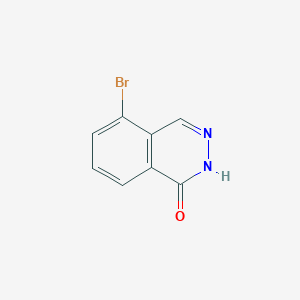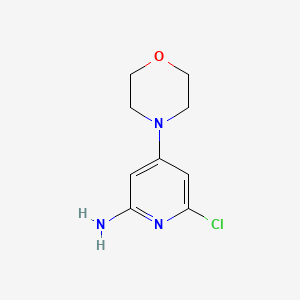
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride
説明
Molecular Structure Analysis
The molecular structure of 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride can be represented by the InChI code:1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This compound has a molecular weight of 221.13 . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 221.13 .科学的研究の応用
Application in Cognitive Disorders
4-(Azetidin-3-ylmethyl)pyridine dihydrochloride, through its related compounds, has been researched for its potential in treating cognitive disorders. A related compound, PF-04447943, a novel PDE9A inhibitor, has been developed using structure-based drug design and is currently in clinical trials. It has shown promising results in enhancing cognitive function and synaptic stabilization in rodent models and is well-tolerated in humans (Verhoest et al., 2012).
Analgesic Potential
Research on 3-pyridyl ether compounds, which include this compound analogs, has indicated potent analgesic properties via neuronal nicotinic acetylcholine receptors. These compounds, including ABT-594, demonstrate significant analgesic activity in various pain models while minimizing peripheral side effects (Holladay et al., 1998).
Potential in Antidepressant and Nootropic Therapy
Studies have shown that Schiff’s bases and 2-azetidinones derived from this compound exhibit antidepressant and nootropic activities. These compounds demonstrate promising results in animal models, indicating potential for therapeutic use in central nervous system disorders (Thomas et al., 2016).
Use in PET Imaging for Nicotinic Receptors
The derivative 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, an analog of this compound, has been explored for its utility in PET imaging of central nicotinic acetylcholine receptors. It has demonstrated specific binding properties and potential in brain imaging studies (Doll et al., 1999).
Antimicrobial and Antitubercular Activities
Synthesized azetidinone analogs of this compound have shown promising antimicrobial and antitubercular activities against a variety of bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
作用機序
As a selective nicotinic acetylcholine receptor (nAChR) agonist, 4-(Azetidin-3-ylmethyl)pyridine dihydrochloride likely acts by binding to nAChR, thereby modulating the receptor’s activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPMOXMBVVOPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-87-3 | |
| Record name | 4-[(azetidin-3-yl)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



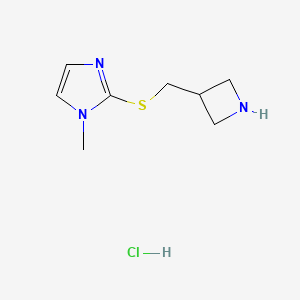

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)
